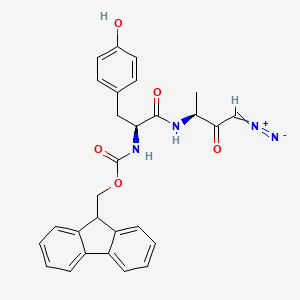

Fmoc-tyr-ala-diazomethylketone

Description

Overview of Cysteine Proteases as Biological Targets in Research

Cysteine proteases are a major class of proteolytic enzymes characterized by a cysteine residue in their active site that acts as a nucleophile during catalysis. rsc.org These enzymes are integral to a vast array of physiological and pathological processes in organisms ranging from viruses and bacteria to mammals. nih.gov Their functions include extracellular matrix remodeling, antigen presentation, digestion, and processing of surface proteins. nih.gov

Given their critical roles, cysteine proteases have become significant targets for pharmacological research in a variety of diseases. nih.govfrontiersin.org For instance, cathepsins, a family of lysosomal cysteine proteases, are implicated in conditions such as cancer, arthritis, osteoporosis, and various parasitic diseases like malaria and Chagas' disease. rsc.orgfrontiersin.org In parasitic organisms like Plasmodium falciparum, cysteine proteases known as falcipains are essential for hemoglobin degradation, making them promising targets for antimalarial drugs. frontiersin.org The dysregulation of cysteine proteases is also associated with diseases like cancer and neurodegeneration. rsc.org The ubiquitous nature and critical functions of cysteine proteases in parasites make them attractive molecular targets for drug development. plos.org

To prevent unwanted proteolysis, these enzymes are often synthesized as inactive zymogens, requiring the removal of a prodomain for activation. nih.gov This regulatory mechanism provides another potential point for therapeutic intervention. nih.gov

Principles and Applications of Activity-Based Probes (ABPs) in Enzyme Research

Activity-based probes (ABPs) are powerful tools in chemical biology used to study the active form of enzymes within complex biological systems, such as cell lysates, living cells, and even whole organisms. frontiersin.orgnih.gov An ABP typically consists of three main components: a reactive group or "warhead" that covalently binds to the enzyme's active site, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and isolation. nih.govfrontiersin.org

The key principle of ABPs is that they target and label only the functionally active enzymes, providing a direct measure of enzyme activity rather than just protein expression levels. frontiersin.orgfrontiersin.org This is a significant advantage as enzyme activity is often tightly regulated. frontiersin.org

ABPs have a wide range of applications in enzyme research, including:

Profiling enzyme activities: ABPs allow for the global profiling of enzyme activities in biological samples, enabling comparisons between healthy and diseased states to identify potential biomarkers and drug targets. nih.gov

Inhibitor discovery and evaluation: They are used to identify and assess the binding affinity of potential enzyme inhibitors. frontiersin.org

Imaging: ABPs can be used for in vivo imaging to monitor enzyme activities in real-time, providing insights into the function of enzymes in various diseases. frontiersin.orgnih.gov

Theranostics: The development of ABPs for multi-modal imaging and theranostic applications is an expanding area of research. frontiersin.org

Classification and Significance of Peptidyl Ketones as Protease Inhibitors

Peptidyl ketones are a significant class of protease inhibitors that mimic the peptide substrate of an enzyme. mdpi.comnih.gov The ketone group acts as an electrophilic "warhead" that reacts with a nucleophilic residue in the enzyme's active site. mdpi.comnih.gov The peptide portion of the inhibitor provides specificity, guiding the inhibitor to the target protease. mdpi.comnih.gov

These inhibitors can be classified based on the nature of the ketone and the leaving group attached to it. Some major classes include:

Peptidyl halomethyl ketones (e.g., chloromethyl and fluoromethyl ketones): These were among the first active-site directed protease inhibitors developed. medcraveonline.com While effective, chloromethyl ketones can be highly reactive, leading to non-specific binding. mdpi.com Peptidyl fluoromethyl ketones are generally less reactive and more selective. mdpi.com

Peptidyl diazomethyl ketones: This class of inhibitors is particularly effective against cysteine proteases. fao.orgnih.gov

Other ketone-based inhibitors: This includes α-ketoheterocycles and other variations. nih.gov

The significance of peptidyl ketones lies in their ability to act as potent and often irreversible inhibitors of proteases. mdpi.comnih.gov This makes them valuable as research tools to elucidate the biological roles of specific proteases and as potential therapeutic agents for diseases where protease activity is dysregulated. mdpi.comnih.gov

Historical Context of Diazomethyl Ketones as Irreversible Cysteine Protease Inhibitors

The development of peptidyl diazomethyl ketones as specific inactivators of cysteine (thiol) proteases marked a significant advancement in the field of enzyme inhibitors. nih.govosti.gov Early work by Shaw and others demonstrated that these compounds are irreversible inhibitors of cysteine proteases like papain. nih.gov

A key feature of peptidyl diazomethyl ketones is their unexpected stability and their selectivity for cysteine proteases over serine proteases. fao.org The mechanism of inhibition involves the active site cysteine residue of the protease. medcraveonline.com The reaction can proceed through a proton transfer from the active site histidine to the diazo carbon, followed by the loss of nitrogen gas (N2) and subsequent alkylation of the cysteine thiol. medcraveonline.com Another proposed mechanism involves the cysteine thiol attacking the carbonyl group of the inhibitor, which then rearranges to form a more stable thioether. medcraveonline.com

Unlike the more reactive peptidyl chloromethyl ketones, diazomethyl ketones are sufficiently stable in the presence of other biological thiols, such as mercaptoethanol, making them more suitable for use in biological systems. fao.orgnih.gov Their cell permeability further enhances their utility for in vivo studies. nih.gov Researchers have synthesized various peptidyl diazomethyl ketones with different peptide sequences to target specific cysteine proteases, such as cathepsins B and L. fao.orgnih.gov For example, Z-Phe-Ala-CHN2 was found to be a potent irreversible inhibitor of human cathepsin B. nih.gov The development of labeled versions, such as those with a 2,4-dinitrophenyl (DNP) group, has also facilitated the detection of cysteine proteases in complex mixtures. nih.gov

Fmoc-tyr-ala-diazomethylketone: A Detailed Profile

This compound is a specific chemical compound within the family of peptidyl diazomethyl ketones. It has been utilized in research as an inhibitor of certain cysteine proteases.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C28H26N4O5 fishersci.dk |

| Molecular Weight | 498.5 g/mol |

| CAS Number | 205763-22-0 fishersci.dk |

| Appearance | Not specified, but likely a solid |

| Purity | Typically ≥95% for research use cymitquimica.com |

Synthesis

The synthesis of peptidyl diazomethyl ketones like this compound generally involves the reaction of a protected dipeptide with diazomethane (B1218177). A common method is the mixed anhydride (B1165640) procedure. thieme-connect.de For the synthesis of Fmoc-Ala-diazomethylketone, a precursor to similar compounds, Fmoc-alanine is used as the starting material. peptidesynthetics.co.uk The reaction of the mixed anhydride of the N-protected peptide with diazomethane is typically rapid. thieme-connect.de It is important to work up the reaction quickly if the peptide contains a tyrosine residue to prevent methylation of the side-chain hydroxyl group. thieme-connect.de

Biochemical Activity and Research Findings

This compound (also referred to as FYAD in some literature) has been identified as an irreversible inhibitor of the cysteine proteases cathepsin B and cathepsin L. nih.gov It has been shown to penetrate cells and react with active enzymes within them. glpbio.cn

One study investigated the effects of this compound on neuroblastoma cells. The findings indicated that this compound induced apoptosis (programmed cell death) in these cancer cells. nih.gov Notably, cysteine protease inhibitors that did not effectively inhibit both cathepsin B and L failed to induce cell death. nih.gov This suggests that the simultaneous inhibition of both enzymes may be a key factor in its cytotoxic effect on neuroblastoma cells. nih.gov The study also observed that apoptosis was preceded by the accumulation of large, electron-dense vesicles and multivesicular bodies within the cytoplasm of the treated cells. nih.gov

Another research effort used a radiolabeled version, Fmoc-[I-125]-Tyr-Ala-CHN2, to probe active cathepsins B and L in various cell lines. semanticscholar.org This probe was able to covalently bind to the active forms of these enzymes, allowing for their visualization. nih.gov

The inhibitory kinetics of this compound have been shown to be similar for cathepsins B, L, and S. glpbio.cn However, it was found to react irreversibly with cathepsins B and L, but not with cathepsin S. glpbio.cn

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O5/c1-17(26(34)15-30-29)31-27(35)25(14-18-10-12-19(33)13-11-18)32-28(36)37-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,15,17,24-25,33H,14,16H2,1H3,(H,31,35)(H,32,36)/t17-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAYZBFIBMXRV-GKVSMKOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Fmoc Tyr Ala Diazomethylketone

Established Synthetic Pathways for Peptidyl Diazomethyl Ketones

The introduction of the diazomethyl ketone functionality onto a peptide backbone requires careful selection of synthetic methods to ensure the preservation of chiral integrity and the stability of both the protecting groups and the final product.

Fmoc-Solid Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. wikipedia.orgnih.gov This method's widespread adoption is due to its milder reaction conditions compared to Boc/Bzl strategies, which often rely on harsh acids like hydrogen fluoride (B91410) (HF) for cleavage. nih.gov The Fmoc group's lability to basic conditions, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF), allows for orthogonal protection schemes where acid-labile side-chain protecting groups remain intact during the iterative Nα-deprotection steps. wikipedia.orgcreative-peptides.com

While SPPS is a powerful tool for assembling the peptide backbone, the direct synthesis of a C-terminal diazomethyl ketone on a solid support is not a standard procedure. Typically, the protected peptide is first cleaved from the resin and then converted to the diazomethyl ketone in solution. A general solid-phase method has been developed for peptidyl-fluoromethyl ketones using bifunctional linkers, which could potentially be adapted for diazomethyl ketones. rsc.org

Mixed Anhydride (B1165640) Coupling with Diazomethane (B1218177)

A prevalent and efficient method for the synthesis of Nα-protected diazomethyl ketones is the mixed anhydride coupling reaction. arkat-usa.orgchemrxiv.orgresearchgate.netorganic-chemistry.org This approach involves the activation of the C-terminal carboxylic acid of the N-protected peptide, in this case, Fmoc-Tyr-Ala-OH, with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM). arkat-usa.orgchemrxiv.org The resulting mixed anhydride is then reacted with diazomethane to yield the desired diazomethyl ketone. arkat-usa.orgchemrxiv.org

The reaction with diazomethane is generally rapid, often completing within minutes. thieme-connect.de However, the high toxicity and explosive nature of diazomethane necessitate careful handling and often specialized equipment, such as flow reactors, for safe generation and use on a larger scale. chemrxiv.org An alternative, safer source of the diazo group is trimethylsilyldiazomethane (B103560) (TMSCHN2), which can also be used in conjunction with the mixed anhydride method. researchgate.netorganic-chemistry.org

Several coupling reagents can be used to activate the carboxylic acid for reaction with diazomethane. For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and COMU have been successfully employed for the synthesis of Nα-protected diazomethylketones from amino acids. internationaljournalcorner.comijcce.ac.irijcce.ac.ir

Considerations for N-Terminal Protecting Groups in Diazomethyl Ketone Synthesis

The choice of the N-terminal protecting group is critical in the synthesis of peptidyl diazomethyl ketones. The protecting group must be stable to the conditions required for diazomethyl ketone formation and subsequent reactions, yet be removable without compromising the integrity of the diazomethyl ketone moiety.

The Fmoc group is particularly well-suited for this purpose due to its stability under the neutral or slightly basic conditions of the mixed anhydride formation and its rapid removal with mild bases like piperidine. wikipedia.orgthieme-connect.de This orthogonality is crucial, as the diazomethyl ketone functional group is sensitive to the acidic or reductive deprotection conditions required for other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). thieme-connect.de For example, the synthesis of peptidyl diazomethyl ketones with an arginine residue has been challenging because the standard guanidino group protecting groups necessitate acidic or reductive cleavage conditions that would destroy the diazomethyl ketone. thieme-connect.de

The following table summarizes the compatibility of common N-terminal protecting groups with diazomethyl ketone synthesis:

| Protecting Group | Abbreviation | Cleavage Condition | Compatibility with Diazomethyl Ketone |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) wikipedia.org | High |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) creative-peptides.com | Low |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis, Strong Acid creative-peptides.com | Low |

Regioselective Functionalization and Side-Chain Protection/Deprotection Strategies

The presence of the tyrosine residue in Fmoc-Tyr-Ala-diazomethylketone introduces both a challenge and an opportunity for further chemical modification.

Fmoc-Group Stability and Cleavage in Synthetic Schemes

The Fmoc group is cleaved via a base-induced β-elimination mechanism. chempep.com The use of a secondary amine like piperidine is preferred as it traps the reactive dibenzofulvene byproduct, preventing its reaction with the newly liberated N-terminal amine. wikipedia.orgchempep.com The standard deprotection cocktail is a 20% solution of piperidine in DMF, which results in a very short half-life for the Fmoc group. wikipedia.orgpublish.csiro.au

The stability of the Fmoc group is a key advantage in complex syntheses. It is stable to the acidic conditions used to cleave tert-butyl (tBu) based side-chain protecting groups, allowing for a high degree of orthogonality in peptide synthesis. chempep.comiris-biotech.de However, premature cleavage can occur during slow coupling reactions, although this is less of a concern in the solution-phase synthesis of a short dipeptide derivative like this compound. chempep.com

Tyrosine Side-Chain Protection and Potential for Modification

The phenolic hydroxyl group of the tyrosine side chain is a reactive functionality that typically requires protection during peptide synthesis to prevent unwanted side reactions, such as O-acylation during coupling steps. peptide.com However, during the synthesis of peptidyl diazomethyl ketones via the mixed anhydride method, methylation of the unprotected tyrosine hydroxyl group by diazomethane can be a significant side reaction. Therefore, the reaction should be worked up promptly. thieme-connect.de

For Fmoc-based synthesis, the tert-butyl (tBu) ether is the most common protecting group for the tyrosine side chain. peptide.com It is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin in SPPS. iris-biotech.depeptide.com

| Tyrosine Side-Chain Protecting Group | Abbreviation | Cleavage Condition | Compatibility with Fmoc Chemistry |

| tert-Butyl | tBu | Strong acid (e.g., TFA) iris-biotech.de | High |

| Benzyl | Bzl | Catalytic Hydrogenolysis, Strong Acid peptide.com | Moderate (partially cleaved by TFA) peptide.com |

| 2-Bromobenzyloxycarbonyl | 2-BrZ | Piperidine, TFMSA, HBr peptide.com | Low (labile to piperidine) peptide.com |

The tyrosine residue also presents a site for regioselective modification, which can be exploited to introduce labels or other functionalities. Recent advances have demonstrated the metal-free functionalization of tyrosine residues in short peptides, converting them to 4-amino phenylalanine derivatives with high regioselectivity. rsc.org Other methods, such as palladium-catalyzed C-H acetoxylation and photoredox-catalyzed bioconjugation, have also been developed for the site-selective modification of tyrosine, although these are typically performed on the intact peptide. d-nb.infoprinceton.edu These strategies could potentially be applied to this compound or its precursors to create more complex and functionalized molecules.

Preparation of Radiolabeled Analogs for Research Probing

The utility of this compound as a research tool, particularly for studying enzyme activity and distribution, is significantly enhanced through isotopic labeling. The introduction of a radionuclide allows for highly sensitive detection in biological samples.

The preparation of the radiolabeled analog, Fmoc-[I-125]Tyr-Ala-diazomethylketone, leverages the chemistry of the tyrosine residue. The synthesis involves the direct electrophilic iodination of the phenol (B47542) ring of the tyrosine side-chain of the precursor molecule, this compound.

The process is analogous to the radioiodination of similar peptide derivatives, such as Z-[125I]Tyr-Ala-CHN2, which is prepared by reacting the non-labeled peptide with Sodium Iodide-125 (Na¹²⁵I) thieme-connect.de. The reaction typically requires an oxidizing agent to convert the iodide (I⁻) into an electrophilic iodine species (I⁺) that can readily substitute onto the electron-rich aromatic ring of tyrosine. The diazomethylketone functional group is sensitive to acidic conditions, so the reaction conditions must be carefully controlled to prevent its degradation thieme-connect.de. The resulting Fmoc-[I-125]Tyr-Ala-diazomethylketone is a powerful probe that can enter cells and covalently bind to the active sites of target enzymes, such as cathepsins B and L, allowing for their direct visualization. nih.gov

The efficiency of the radiolabeling process is determined by the radiochemical yield, which is the percentage of the initial radioactivity that is successfully incorporated into the desired molecule. While specific figures for the synthesis of Fmoc-[I-125]Tyr-Ala-diazomethylketone are not extensively published, average radiochemical yields for similar iodination reactions on other molecules have been reported in ranges such as 47% to 70% science.gov.

Assessing the purity of the resulting radiolabeled probe is critical for its use in research. This involves two aspects: radiochemical purity and functional integrity.

Radiochemical Purity: This assessment ensures that the radioactivity is associated with the intact Fmoc-[I-125]Tyr-Ala-diazomethylketone and not with unreacted Na¹²⁵I or radiolabeled byproducts. Techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) are used to separate the labeled compound from impurities.

Functional Purity and Integrity: The ability of the probe to bind specifically to its target is a key measure of its utility. A common method to assess this is to incubate the radiolabeled probe with cell or tissue lysates containing the target enzymes. nih.gov The resulting protein-probe complexes are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is exposed to X-ray film or a phosphor screen, and autoradiography reveals radioactive bands corresponding to the covalently modified enzymes. nih.govnih.gov For instance, when live cells are treated with Fmoc-[I-125]Tyr-Ala-CHN₂, active cathepsin B and L can be visualized as distinct bands at approximately 32 kDa and 25 kDa, respectively. nih.gov

Analytical Methodologies for Compound Characterization and Purity Assessment in Research

A rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in synthesis or biological assays. A combination of chromatographic and spectroscopic methods is employed for this purpose. For research applications, a purity of 95% or higher is typically required. acs.org

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of peptidyl diazomethyl ketones. It separates the compound of interest from starting materials, reagents, and byproducts. A UV detector is commonly used, often monitoring at 214 nm for the peptide backbone. nih.gov It is crucial to note that the use of trifluoroacetic acid (TFA) in the HPLC solvent system can lead to the conversion of the diazomethyl ketone into a trifluoroacetate (B77799) derivative, which may appear as one or two distinct peaks in the chromatogram. thieme-connect.de

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. For this compound, the expected molecular weight is approximately 498.5 g/mol , corresponding to its molecular formula, C₂₈H₂₆N₄O₅. fishersci.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule. ¹H and ¹³C NMR spectra can confirm the presence of the Fmoc, tyrosine, alanine (B10760859), and diazomethylketone moieties and ensure the correct connectivity of the atoms.

The combination of these methods provides comprehensive data on the identity, structure, and purity of this compound, ensuring the reliability of subsequent research findings.

Mechanistic Elucidation of Fmoc Tyr Ala Diazomethylketone As a Cysteine Protease Inhibitor

Irreversible Covalent Adduct Formation with Catalytic Cysteine Residues

The hallmark of Fmoc-Tyr-Ala-diazomethylketone's inhibitory activity is its ability to permanently disable the target enzyme through the formation of a stable covalent bond. This process is directed at the highly conserved catalytic cysteine residue, such as Cys25 in papain and its analogues in other cysteine proteases, which is essential for the enzyme's hydrolytic function. The inactivation is an irreversible process, meaning the enzyme cannot regain activity. nih.govnih.gov

The inactivation of a cysteine protease by this compound proceeds through a well-defined chemical reaction within the enzyme's active site. The process begins with the binding of the inhibitor to the enzyme, guided by interactions between the peptidyl portion of the inhibitor and the enzyme's substrate-binding subsites. Once positioned, the catalytic dyad of the enzyme, typically comprising a cysteine and a histidine residue, initiates the reaction.

The proposed mechanism involves the following steps:

Protonation: The catalytic histidine (e.g., His159 in papain) acts as a general base, abstracting a proton from the thiol group of the catalytic cysteine (Cys25), rendering it a more potent nucleophile. Concurrently, the histidine, now acting as a general acid, donates a proton to the diazomethyl group of the inhibitor. nih.govgoogle.com

Nucleophilic Attack and Loss of Nitrogen: The activated thiolate anion of Cys25 performs a nucleophilic attack on the carbon atom of the diazomethyl group. This is followed by the expulsion of a molecule of dinitrogen (N₂), a very stable leaving group.

Thioether Adduct Formation: The reaction culminates in the formation of a stable thioether bond between the inhibitor and the catalytic cysteine residue. nih.gov This covalent modification of the active site cysteine permanently blocks its ability to participate in the catalytic cycle, thus irreversibly inactivating the enzyme. nih.govnih.gov Crystal structures of related diazomethylketone inhibitors in complex with cysteine proteases have confirmed the formation of this covalent adduct with the catalytic cysteine. nih.govnih.govresearchgate.net

The efficiency of an irreversible inhibitor is quantified by its second-order rate constant of inactivation (k_inact/K_i or k_obs/[I]), which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact). While specific kinetic data for this compound across a range of cathepsins is not extensively documented in a single comparative study, data from related compounds and specific experiments provide insight into its potency. For instance, this compound has been shown to inhibit the growth of IMR-32 neuroblastoma cells with an IC₅₀ of approximately 100 nM, indicating potent cellular activity related to the inhibition of target cathepsins. nih.gov

Studies on analogous peptidyl diazomethylketones demonstrate that their reactivity can vary by several orders of magnitude depending on the peptide sequence, highlighting the importance of subsite interactions for affinity and inactivation rate. nih.gov A di-iodinated derivative, Fmoc-[I₂]Tyr-Ala-CHN₂, was found to have a faster rate of inactivation for cathepsin L compared to cathepsin B, underscoring the subtle differences in the active sites of these enzymes. nih.gov

| Inhibitor | Target Enzyme | Second-Order Rate Constant (k_obs/[I] or k_inact/K_i) M⁻¹s⁻¹ |

| Gly-Phe-CHN₂ | Cathepsin C (DPPI) | 10,000 |

| Z-Phe-Ala-CHN₂ | Cathepsin B | Data not available |

| Fmoc-[I₂]Tyr-Ala-CHN₂ | Cathepsin L | Faster inactivation than for Cathepsin B |

| Fmoc-[I₂]Tyr-Ala-CHN₂ | Cathepsin B | Slower inactivation than for Cathepsin L |

| Fmoc-Tyr-Ala-CHN₂ | Cathepsin B, L, S | Inhibited with similar kinetics |

This table presents available kinetic data for this compound and related diazomethylketone inhibitors. The data is compiled from multiple sources to provide a comparative overview. Specific values for this compound are not always available and are noted as such. nih.govnih.govacs.org

Substrate Mimicry and Active Site Recognition

The specificity of this compound for particular cysteine proteases is largely determined by its peptidyl component, which mimics the natural substrates of these enzymes. The Tyr-Ala sequence is designed to fit into the substrate-binding cleft of the target proteases, positioning the diazomethylketone "warhead" for optimal reaction with the catalytic cysteine.

The active site of papain-like cysteine proteases is composed of a series of subsites (S1, S2, S3, etc.) that accommodate the amino acid residues (P1, P2, P3, etc.) of a substrate or inhibitor. The interactions within these subsites are critical for binding affinity and specificity.

P1 Position (Alanine): The alanine (B10760859) residue of this compound occupies the S1 subsite of the enzyme. The S1 pocket of many cathepsins is relatively small and hydrophobic, making it accommodating for small amino acids like alanine.

P2 Position (Tyrosine): The tyrosine residue fits into the S2 subsite. The S2 pocket is a major determinant of specificity among cathepsins. rcsb.org In cathepsins B and L, this pocket is a large hydrophobic cleft that can readily accommodate bulky aromatic residues like tyrosine or phenylalanine. nih.gov This interaction is crucial for the high affinity of the inhibitor. In contrast, the S2 subsite of cathepsin S is more restricted, which explains the lower reactivity of certain bulky inhibitors with this particular enzyme. acs.org

P3 Position (Fmoc group): The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus occupies the S3 subsite, further enhancing the binding affinity through hydrophobic interactions.

The precise fit of the Tyr-Ala sequence into the S2 and S1 subsites, respectively, ensures that the inhibitor is correctly oriented for the subsequent chemical reaction.

The diazomethylketone moiety is the electrophilic "warhead" of the inhibitor, responsible for the covalent modification of the enzyme. While stable in solution, it becomes highly reactive upon binding to the enzyme's active site. The ketone carbonyl oxygen of the inhibitor is positioned to interact with the "oxyanion hole," a region of the active site that stabilizes the negative charge on the oxygen of the tetrahedral intermediate during normal peptide bond hydrolysis. nih.gov This interaction helps to properly orient the diazomethyl group for the nucleophilic attack by the catalytic cysteine. The subsequent protonation by the catalytic histidine activates the diazomethyl group, making it an excellent leaving group (N₂) and facilitating the irreversible alkylation of the cysteine thiol to form a thioether. nih.gov

Specificity Profiling against Lysosomal Cysteine Cathepsins (e.g., Cathepsin B, L, S)

This compound and its derivatives have been instrumental in profiling the specificity of different cathepsins. While it is a potent inhibitor of both cathepsins B and L, its reactivity towards cathepsin S is notably different, primarily due to variations in the S2 subsite. nih.govnih.gov

A study using a di-iodinated analog, Fmoc-[I₂]Tyr-Ala-CHN₂, demonstrated this specificity clearly. This bulkier inhibitor reacted irreversibly with cathepsins B and L but not with cathepsin S. acs.org This is because the S2 binding site of cathepsin S is too restricted to accommodate the di-iodotyrosine residue. acs.org This differential reactivity allows for the selective probing of cathepsin B and L activity in the presence of active cathepsin S.

| Cathepsin Isoform | Inhibition by Fmoc-Tyr-Ala-CHN₂ | Inhibition by Fmoc-[I₂]Tyr-Ala-CHN₂ | Rationale for Specificity |

| Cathepsin B | Yes nih.gov | Yes acs.org | The S2 subsite is large enough to accommodate the tyrosine residue. |

| Cathepsin L | Yes nih.gov | Yes acs.org | The S2 subsite is large and hydrophobic, favoring bulky aromatic residues. |

| Cathepsin S | Yes, but with different kinetics acs.org | No acs.org | The S2 subsite is more restricted and cannot accommodate the bulky di-iodotyrosine residue. |

This table summarizes the known specificity profile of this compound and its di-iodinated analog against key lysosomal cysteine cathepsins.

Structural and Computational Studies of Fmoc Tyr Ala Diazomethylketone Interactions

Ligand-Protein Interaction Mapping via Structural Homology

Understanding how Fmoc-Tyr-Ala-diazomethylketone binds to its target enzymes can be significantly informed by examining the structures of similar inhibitor-protease complexes.

| Inhibitor Component | Interacting Enzyme Subsite | Nature of Interaction | Reference |

|---|---|---|---|

| Diazomethylketone | Catalytic Cysteine | Covalent Thioether Bond | researchgate.netnih.govnih.gov |

| P1 Residue (e.g., Ala) | S1 Pocket | Specificity, van der Waals | nih.gov |

| P2 Residue (e.g., Tyr) | S2 Pocket | Specificity, Hydrophobic/Aromatic | nih.gov |

| N-terminal Protecting Group (e.g., Fmoc) | S3/S4 Pockets | Hydrophobic Interactions | nih.gov |

| Inhibitor Backbone | Enzyme Backbone | Hydrogen Bonds | researchgate.netnih.gov |

Molecular Modeling and Dynamics Simulations

Computational techniques provide a powerful lens to examine the binding process at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how this compound or similar inhibitors orient themselves within the active site of a target protease. These simulations can explore various possible conformations of the inhibitor and the enzyme, identifying the most energetically favorable binding modes. For peptidyl inhibitors, these models often confirm the importance of specific hydrogen bonds between the inhibitor's backbone and the enzyme, as well as the hydrophobic interactions of the side chains within the S-pockets. nih.gov The dynamic nature of these simulations allows for the observation of subtle conformational adjustments in both the ligand and the protein that optimize their interaction over time. peptidesynthetics.co.uk

The covalent bond formation between the diazomethylketone and the catalytic cysteine is a chemical reaction that is best described using quantum mechanics (QM). However, simulating the entire enzyme-inhibitor system at the QM level is computationally prohibitive. QM/MM methods offer a solution by treating the reactive core (the diazomethylketone and the cysteine thiol) with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. nih.govmdpi.com

This hybrid approach allows for the detailed study of the reaction mechanism, including the determination of transition states and reaction energy barriers. nih.govmdpi.comchemrxiv.org For cysteine proteases, QM/MM studies have elucidated the roles of other active site residues, such as a histidine residue that acts as a general base, facilitating the nucleophilic attack of the cysteine thiolate. acs.org These calculations can provide a step-by-step understanding of the covalent modification process. chemrxiv.orgacs.org

Predicting the binding affinity of an inhibitor is a key goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics that can calculate the relative binding free energies of two similar ligands to a protein. nih.govresearchgate.net This is achieved by simulating a non-physical, or "alchemical," transformation of one ligand into another in both the free state (in solvent) and the bound state (in the protein's active site). wustl.edu The difference in the free energy of these two transformations corresponds to the difference in their binding affinities.

FEP calculations, while computationally intensive, can provide results that are in good agreement with experimental data and are increasingly used in drug discovery to guide the optimization of lead compounds. nih.govschrodinger.com For a compound like this compound, FEP could be used to predict how modifications to the peptide sequence or the N-terminal protecting group would affect its binding affinity to a target protease, thereby guiding the design of more potent or selective inhibitors. nih.govwustl.edu

| Computational Method | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Prediction of initial binding pose | Orientation of inhibitor in active site | nih.gov |

| Molecular Dynamics (MD) | Analysis of conformational dynamics and stability | Induced fit, flexibility, role of water | nih.govbibliotekanauki.plpeptidesynthetics.co.uk |

| QM/MM | Elucidation of reaction mechanisms | Transition states, energy barriers for covalent bond formation | nih.govmdpi.comchemrxiv.orgacs.org |

| Free Energy Perturbation (FEP) | Calculation of relative binding affinities | Quantitative prediction of inhibitor potency upon modification | nih.govresearchgate.netwustl.eduschrodinger.com |

Structure-Activity Relationship (SAR) Studies on Diazomethyl Ketone Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as this compound, influences its biological activity. For peptidyl diazomethyl ketones, these studies typically focus on two key areas: the peptide recognition sequence, which dictates potency and selectivity, and the diazomethyl ketone "warhead," which is responsible for the mechanism of inhibition. By systematically modifying these components, researchers can develop analogs with improved inhibitory profiles against target proteases. The inhibition of enzymes like calpain and cathepsins by diazomethyl ketones is highly dependent on the specific peptide recognition sequence employed. nih.gov

Impact of Amino Acid Substitutions (e.g., at P1, P2, P3 positions) on Potency and Selectivity

The potency and selectivity of peptide-based inhibitors are largely determined by the interactions between the amino acid side chains of the inhibitor and the corresponding binding pockets (subsites) of the target protease. In accordance with the Schechter and Berger nomenclature, the amino acid residues of the inhibitor are labeled P1, P2, P3, etc., starting from the residue immediately N-terminal to the scissile bond, and they fit into the S1, S2, S3 pockets of the enzyme. medcraveonline.com

Research has shown that systematic substitution at these positions in diazomethyl ketone analogs can dramatically alter their inhibitory activity. For instance, the titular compound, This compound , has been observed to inhibit cathepsins B, L, and S with similar kinetics. glpbio.cn However, subtle modifications can introduce significant selectivity. An analog where the P2 tyrosine is iodinated, Fmoc-[I2]Tyr-Ala-CHN2 , was found to selectively detect cathepsin L and B over cathepsin S, with a notably faster rate of inactivation towards cathepsin L. nih.gov

The composition of the P2 and P3 positions is particularly critical for tuning selectivity among closely related enzymes. Studies on diazomethyl ketone analogs have demonstrated that variations in the P2-P3 recognition motif can lead to a 100-fold increase in selectivity for cathepsin S compared to cathepsins B, K, and L. nih.gov The length of the peptide chain itself is also a key factor. In a study of inhibitors for subtilisin-type serine proteases, the affinity of Z-Ala(n)-Phe-CHN2 was shown to be dependent on the number of alanine (B10760859) residues (n=0, 1, or 2), which occupy the P2, P3, and P4 positions, highlighting the importance of extending interactions within the enzyme's binding groove. nih.gov

Another example, Z-Leu-Leu-Tyr-CH2N2 , which has Leu at P3 and P2 and Tyr at P1, was reported to have potency for calpain 1 inhibition that was intermediate between its potency for cathepsin L and cathepsin B. nih.govresearchgate.net This illustrates how the specific combination of amino acids in the recognition sequence fine-tunes the inhibitor's profile against a panel of proteases.

| Compound/Analog | P3 | P2 | P1 | Target Enzyme(s) | Observed Effect/Selectivity | Citation |

| This compound | - | Tyr | Ala | Cathepsins B, L, S | Inhibited all three with similar kinetics. Irreversible for B & L, but not S. | glpbio.cn |

| Fmoc-[I2]Tyr-Ala-CHN2 | - | I2-Tyr | Ala | Cathepsins L, B, S | Selective for cathepsin L and B over S. | nih.gov |

| Z-Leu-Leu-Tyr-CH2N2 | Leu | Leu | Tyr | Calpain 1, Cathepsin L, Cathepsin B | Potency: Cathepsin L > Calpain 1 > Cathepsin B. | nih.govresearchgate.net |

| Z-Phe-Ala-CHN2 | - | Phe | Ala | Cathepsin B | Serves as a benchmark for warhead comparisons; less potent than fluoromethyl analog. | mdpi.comresearchgate.net |

| Z-Ala(n)-Phe-CHN2 (n=0,1,2) | Ala (n=1,2) | Ala (n=2) | Phe | Subtilisin-type proteases | Affinity depends on the length of the peptide chain (P2, P3, P4 occupancy). | nih.gov |

| Generic P2/P3 modified analogs | Variable | Variable | - | Cathepsin S vs. B, K, L | Modifications achieved >100-fold selectivity for Cathepsin S. | nih.gov |

Influence of Warhead Modifications on Irreversibility and Target Engagement

The diazomethyl ketone group (-CHN2) is an electrophilic "warhead" that enables irreversible inhibition of cysteine proteases. The mechanism involves the formation of a covalent bond with the active site cysteine residue. nih.gov Pioneering work demonstrated that diazomethyl ketones inactivate the cysteine protease papain through a stoichiometric reaction with the active-site thiol. nih.gov The mechanism is distinct from that of chloromethyl ketones; the rate of inactivation by diazomethyl ketones increases at lower pH, which suggests the warhead reacts with the protonated (thiol) form of the active site cysteine, rather than the more nucleophilic thiolate anion. medcraveonline.comnih.gov

Modifying this warhead by replacing the diazo group with other functionalities has a profound impact on reactivity, stability, and potency. The most common comparisons are made with halomethyl ketones, such as chloromethyl ketones (-CH2Cl) and fluoromethyl ketones (-CH2F).

A direct comparison using the Z-Phe-Ala peptide scaffold revealed significant differences in inhibitory potency against cathepsin B. The fluoromethyl ketone analog, Z-Phe-Ala-CH2F , was found to be a much more potent inhibitor than the diazomethyl version, Z-Phe-Ala-CHN2 , with a second-order rate constant approximately 30 times higher. mdpi.comnih.gov This enhanced potency is attributed mainly to tighter binding of the fluoromethyl ketone to the enzyme. researchgate.net The chloromethyl ketone analog, Z-Phe-Ala-CH2Cl , was even more reactive, though this high reactivity can lead to a lack of specificity and indiscriminate alkylation of other biological molecules. mdpi.com

Stability is another critical factor influenced by the warhead. Both diazomethyl and fluoromethyl ketones are relatively stable in the presence of reducing agents like dithiothreitol (B142953) (DTT), whereas chloromethyl ketones are rapidly destroyed by such thiols. researchgate.net This chemical stability is advantageous for experimental use and suggests a better selectivity profile for the diazomethyl ketone warhead, as its reaction is more dependent on specific binding to the enzyme's active site (affinity labeling) rather than inherent chemical reactivity alone. nih.gov While peptide diazomethyl ketones were initially known as specific inhibitors for cysteine proteases, they have also been found to inhibit certain serine proteases by covalently binding to an active site histidine. nih.gov

| Warhead Comparison on Z-Phe-Ala Scaffold | Warhead Type | Target Enzyme | Second-order rate constant (k, M⁻¹s⁻¹) | Key Finding | Citation |

| Z-Phe-Ala-CHN2 | Diazomethyl ketone | Cathepsin B | 546 | Baseline reactivity for diazomethyl warhead. | mdpi.comnih.gov |

| Z-Phe-Ala-CH2F | Fluoromethyl ketone | Cathepsin B | 16,200 | ~30-fold more potent than diazomethyl analog due to tighter binding. | mdpi.comnih.gov |

| Z-Phe-Ala-CH2Cl | Chloromethyl ketone | Cathepsin B | 45,300 | Most potent but has high non-specific reactivity and instability. | mdpi.com |

Applications of Fmoc Tyr Ala Diazomethylketone in Biochemical and Cell Biological Research

Activity-Based Protease Profiling in Cellular and Subcellular Fractions

Activity-based protease profiling is a powerful technique to monitor the functional status of enzymes in complex biological samples. Fmoc-Tyr-Ala-diazomethylketone serves as a probe in this context, specifically for a class of enzymes known as cysteine proteases.

While this compound is known to react irreversibly with active cathepsins B and L, specific quantitative data from research studies on its use for the precise measurement of active cathepsin levels in cell lysates is not extensively detailed in available literature. The irreversible binding mechanism, however, suggests its potential for developing quantitative assays, likely in conjunction with tagged derivatives of the molecule that would allow for detection and measurement.

A significant application of this compound is in the visualization of active cysteine proteases through autoradiography. semanticscholar.orgplos.org This is achieved by first labeling the compound with a radioactive isotope, such as Iodine-125 (I¹²⁵), at the tyrosine residue. semanticscholar.orgplos.org When this radiolabeled inhibitor, Fmoc-[I¹²⁵]-Tyr-Ala-diazomethylketone, is introduced to cell cultures, it covalently binds to active cysteine proteases. semanticscholar.orgplos.org

Following in vivo labeling, cell lysates can be prepared and the proteins separated by gel electrophoresis. The gel is then exposed to X-ray film, which detects the radioactive emissions from the bound inhibitor. plos.org This process generates an autoradiogram where dark bands correspond to the active cysteine proteases that have been labeled by the probe. This technique provides a visual profile of the active proteome of a specific enzyme class. For instance, this method has been successfully used to visualize the active cysteine proteinase profile in trophozoites of the parasite Entamoeba histolytica. semanticscholar.orgplos.org

Investigating Protease Function in Cell Models

The ability of this compound to inhibit specific proteases allows researchers to investigate the roles of these enzymes in various cellular pathways.

Given that cathepsins B and L are key lysosomal enzymes, their inhibition by this compound is expected to have a direct impact on lysosomal proteolysis. Lysosomes are central to the process of autophagy, where cellular components are degraded and recycled. By blocking the activity of these cathepsins, the compound can interfere with the degradation of autophagic cargo, thereby affecting autophagic flux. However, detailed studies specifically documenting the use of this compound to modulate and study these specific pathways are not prominently featured in the reviewed scientific literature.

Cathepsins are involved in a wide array of cellular processes beyond autophagy, including inflammation and host-cell invasion by pathogens. By inhibiting these enzymes, this compound can be used to probe their involvement in such processes. For example, cysteine proteinases in Entamoeba histolytica are considered virulence factors involved in tissue invasion. plos.org The use of inhibitors like this compound is instrumental in studying the functional role of these enzymes in the parasite's pathology.

Use in Gene Silencing and Knockdown Validation Studies

A key application of this compound is the functional validation of gene silencing or knockdown experiments. semanticscholar.orgplos.org When the expression of a specific protease gene is suppressed, it is crucial to confirm that the functional activity of the enzyme is also reduced or eliminated, not just the gene's transcript or the protein level.

In a study on Entamoeba histolytica, researchers silenced the gene for a specific cysteine proteinase, CP-5. semanticscholar.orgplos.org To confirm the success of this gene silencing at a functional level, they treated the genetically modified and control cells with radiolabeled Fmoc-[I¹²⁵]-Tyr-Ala-diazomethylketone. The subsequent autoradiography of the cell lysates clearly showed the disappearance of the band corresponding to the CP-5 enzyme in the silenced cells, while it remained present in the control cells. semanticscholar.orgplos.org This provided direct evidence that the gene silencing resulted in a loss of active CP-5 enzyme, thereby validating the knockdown and allowing for the accurate attribution of phenotypic changes to the absence of that specific protease's activity. semanticscholar.orgplos.org

Data Table: Application of Fmoc-[I¹²⁵]-Tyr-Ala-diazomethylketone in Gene Silencing Validation

| Cell Line/Organism | Target Gene | Experimental Approach | Observation | Conclusion | Reference |

| Entamoeba histolytica (G3 trophozoites) | Cysteine Proteinase 5 (CP-5) | In vivo labeling with Fmoc-[I¹²⁵]-Tyr-Ala-diazomethylketone followed by SDS-PAGE and autoradiography. | Disappearance of the radioactive band corresponding to CP-5 in the gene-silenced cell line compared to the control. | The gene silencing was functionally effective, leading to the absence of active CP-5 enzyme. | semanticscholar.orgplos.org |

Confirmation of Cysteine Protease Expression Absence via Activity Probing

A key application of this compound is the direct visualization of active cysteine proteases to confirm the absence of their expression following genetic manipulation. Because the probe specifically targets and covalently binds to the active form of the enzyme, it serves as a functional reporter for the presence of a particular protease.

In a notable study on the parasite Entamoeba histolytica, researchers utilized a radiolabeled version of the probe, Fmoc-[I125]-Tyr-Ala-diazomethylketone, to investigate the expression of cysteine proteinase 5 (CP-5). plos.org The trophozoites of the parasite were cultured in the presence of the labeled probe, which then bound to the active cysteine proteases within the cells. plos.org Following cell lysis, the proteins were separated by gel electrophoresis, and the labeled proteases were visualized by autoradiography. plos.org

Correlating Gene Silencing with Enzyme Activity Reduction

This compound is instrumental in establishing a direct link between the silencing of a specific gene and the subsequent reduction in its corresponding enzyme's activity. This is crucial for understanding the functional role of the gene and validating the effectiveness of gene-silencing techniques.

In the aforementioned study of E. histolytica, the researchers first confirmed the transcriptional silencing of the EhCP-5 gene using Northern blot analysis. plos.org To then demonstrate that this transcriptional silencing led to a functional loss of the enzyme, they employed Fmoc-[I125]-Tyr-Ala-diazomethylketone. The disappearance of the CP-5 band in the autoradiograph of the gene-silenced trophozoites served as direct evidence of reduced enzyme activity. plos.org

The experimental approach is summarized in the table below:

| Cell Line/Strain | Genetic Modification | Northern Blot Result (EhCP-5 transcript) | Activity Probing Result (Fmoc-[I125]-Tyr-Ala-diazomethylketone) |

| HM-1:IMSS | None (Wild Type) | Present | CP-5 Band Detected |

| G3 | Silenced in Ehap-a gene | Present | CP-5 Band Detected |

| G3 transfected with pAP-CP5 | Silenced in Ehap-a and EhCP-5 genes | Absent | CP-5 Band Absent |

| RB8 | Plasmidless, derived from pAP-CP5 transfected G3 | Absent | CP-5 Band Absent |

Comparative Studies with Other Activity-Based Probes and Research Reagents

This compound belongs to the diazomethylketone (DMK) class of irreversible cysteine protease inhibitors. The utility of any activity-based probe is determined by its specificity, reactivity, and the nature of its reporter tag. While direct comparative studies featuring this compound against other specific probes are not extensively documented in the literature, a comparison can be made based on the general characteristics of different classes of cysteine protease ABPs.

Activity-Based Probes vs. Substrate-Based Reporters: ABPs like this compound offer distinct advantages over traditional substrate-based reporters. nih.gov

Direct Measurement of Active Enzymes: ABPs form a covalent bond with the active site, providing a direct readout of the amount of functional enzyme. Substrates, in contrast, measure the rate of a reaction, which can be influenced by factors other than enzyme concentration. nih.gov

Signal Localization and Retention: Because the ABP becomes permanently attached to its target, it allows for precise localization of enzyme activity. Substrate cleavage products can diffuse away from the site of action. This retention is a significant advantage in imaging studies. nih.gov

Comparison of Reactive Groups in Cysteine Protease ABPs: The field of chemical biology has produced a variety of reactive "warheads" for targeting cysteine proteases. stanford.edu

Diazomethylketones (DMKs): This class, which includes this compound, is a well-established group of cysteine protease inhibitors. They are effective but can sometimes suffer from lower stability or higher reactivity that may lead to off-target labeling.

Acyloxymethylketones (AOMKs) and Fluoromethylketones (FMKs): These probes are also widely used. Some research suggests that AOMK-based probes can offer reduced background labeling compared to the more reactive FMK-based reagents, which can be advantageous when profiling protease activity in complex biological mixtures. stanford.edu

Epoxides and Vinyl Sulfones: These represent other classes of electrophiles used to target the active site cysteine. For example, E-64 (an epoxide) is a well-known broad-spectrum cysteine protease inhibitor. stanford.edu The choice between these different reactive groups often depends on the specific family of cysteine proteases being targeted and the experimental context.

The peptide sequence of an ABP (e.g., Tyr-Ala in this compound) is crucial for determining its specificity towards particular cysteine proteases. By tailoring this sequence, researchers can develop probes that selectively target individual enzymes or broad families of proteases. stanford.eduresearchgate.net Therefore, the performance of this compound is a function of both its diazomethylketone warhead and its peptide recognition motif.

Advanced Methodologies and Future Directions in Fmoc Tyr Ala Diazomethylketone Research

Crafting Molecular Tools: Design and Synthesis of Photoaffinity and Clickable Analogs for Proteomics

The inherent specificity of Fmoc-Tyr-Ala-diazomethylketone for certain cysteine proteases makes it an excellent scaffold for the development of activity-based probes (ABPs). These probes are instrumental in identifying the protein interaction landscape of the inhibitor and discovering its potential off-target effects. The general design of such probes involves incorporating a photoreactive group or a clickable handle into the core structure of the parent molecule.

Photoaffinity Labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule within a complex biological milieu. This method relies on the introduction of a photoreactive moiety, such as a phenylazide, benzophenone, or diazirine, into the inhibitor's structure. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently crosslinks with interacting proteins in close proximity.

The synthesis of a photoaffinity analog of this compound could be approached by modifying the tyrosine residue. For instance, a diazirine-containing amino acid could be substituted for the natural tyrosine during peptide synthesis. This strategic placement minimizes potential disruption of the inhibitor's binding to its target protease.

Click Chemistry , a set of biocompatible and highly efficient reactions, offers another avenue for developing advanced proteomic probes. The most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) to the inhibitor after it has bound to its target. This two-step approach is advantageous as the small clickable handle (an alkyne or azide) is less likely to interfere with the inhibitor's activity compared to a bulky reporter tag.

A clickable analog of this compound could be synthesized by incorporating an alkyne- or azide-containing amino acid. For example, propargylglycine (B1618536) could be used in place of alanine (B10760859), or an azido-functionalized tyrosine derivative could be employed. The diazomethylketone warhead would remain untouched to ensure the probe's reactivity with the target protease's active site cysteine.

These proteomic probes, once synthesized, can be used in a variety of experimental workflows. In a typical activity-based protein profiling (ABPP) experiment, a cell lysate or living cells are treated with the probe. After allowing time for the probe to bind to its targets, the photoaffinity group is activated by UV light, or the click reaction is performed to attach a reporter tag. The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., with streptavidin beads for biotin-tagged probes) for identification by mass spectrometry. This approach not only confirms the known targets of this compound but can also reveal previously unknown interacting proteins.

| Probe Type | Functional Group | Activation/Reaction | Application |

| Photoaffinity | Diazirine, Benzophenone | UV Light | Covalent crosslinking to identify direct binding partners. |

| Clickable | Alkyne, Azide | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition | Attachment of reporter tags for visualization and enrichment. |

Illuminating Cellular Processes: Development of Advanced Imaging Probes for Live Cell and Tissue Studies

Visualizing the activity of specific proteases in real-time within living cells and tissues provides invaluable insights into their dynamic roles in health and disease. To this end, researchers are developing imaging probes based on the this compound scaffold. These probes are typically equipped with a fluorophore, enabling their detection by fluorescence microscopy or in vivo imaging techniques.

A common strategy for creating such probes is to attach a fluorescent dye to the inhibitor. The choice of fluorophore is critical and depends on the intended application. For cellular imaging, dyes that emit in the visible spectrum are often used. For in vivo studies in animal models, near-infrared (NIR) dyes are preferred due to their ability to penetrate deeper into tissues with reduced background autofluorescence.

The synthesis of a fluorescent probe based on this compound could involve coupling a fluorescent dye to the N-terminus of the peptide after the removal of the Fmoc protecting group. Alternatively, a fluorescently labeled, unnatural amino acid could be incorporated during the synthesis.

A more sophisticated approach involves the design of "smart" or activatable probes. These probes are initially non-fluorescent or "quenched" and only become fluorescent upon binding to their target protease. This "turn-on" mechanism significantly improves the signal-to-noise ratio, allowing for more sensitive detection of protease activity. One way to achieve this is by using a fluorescence resonance energy transfer (FRET) pair, where a quencher and a fluorophore are positioned on the probe in such a way that the fluorescence is quenched. Upon cleavage of a specific linker by the target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. While this strategy is more common for substrate-based probes, similar principles can be applied to inhibitor-based probes where a conformational change upon binding leads to signal activation.

These imaging probes are powerful tools for studying the spatiotemporal dynamics of protease activity in living systems. For example, they can be used to visualize the localization of active proteases in different subcellular compartments or to track changes in protease activity in response to various stimuli or during disease progression.

| Probe Design | Mechanism | Advantage | Application |

| Constitutively Fluorescent | A fluorophore is permanently attached. | Simple design and synthesis. | Localization of the inhibitor and its targets. |

| Activatable ("Smart") | Fluorescence is quenched until the probe binds to its target. | High signal-to-noise ratio, sensitive detection of activity. | Real-time imaging of protease activity in live cells and in vivo. |

Accelerating Discovery: Integration with High-Throughput Screening Platforms for Novel Target Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. Integrating this compound-based probes with HTS platforms can accelerate the discovery of novel protease inhibitors and the identification of new targets.

One HTS strategy involves a competitive binding assay. In this setup, a library of test compounds is screened for their ability to compete with a fluorescently labeled this compound probe for binding to a specific protease. A decrease in the fluorescent signal indicates that the test compound is a potential inhibitor. This approach is highly adaptable to automated, multi-well plate formats, enabling the screening of thousands of compounds in a short period.

Another application of HTS is in target deconvolution, the process of identifying the specific molecular target of a compound discovered in a phenotypic screen. If a compound is found to have a desirable effect in a cell-based assay, its mechanism of action is often unknown. By using a clickable or photoaffinity analog of the hit compound in a competitive profiling experiment with a broad-spectrum probe like a derivative of this compound, researchers can identify the proteases that the compound interacts with.

The development of focused screening libraries of peptide-based inhibitors, including diazomethylketones, allows for the systematic exploration of structure-activity relationships. By screening these libraries against a panel of proteases, researchers can identify highly potent and selective inhibitors for further development.

| HTS Application | Methodology | Goal |

| Inhibitor Screening | Competitive binding assay with a fluorescent probe. | Discover novel protease inhibitors. |

| Target Deconvolution | Competitive profiling with clickable or photoaffinity probes. | Identify the specific protease targets of bioactive compounds. |

| Lead Optimization | Screening of focused inhibitor libraries. | Determine structure-activity relationships to develop more potent and selective inhibitors. |

Uncharted Territories: Exploration of its Utility in Understanding Unidentified Protease Activities and Pathways

A significant challenge in proteomics is the characterization of the vast number of "orphan" enzymes, including proteases, for which the biological functions and substrates are unknown. Activity-based probes derived from this compound can be instrumental in addressing this challenge.

By applying these probes to different biological samples, such as cell lines, tissues, or bodily fluids, researchers can generate a profile of the active cysteine proteases present. Comparing the protease activity profiles between healthy and diseased states can reveal proteases that are dysregulated in disease, making them potential biomarkers or therapeutic targets.

Furthermore, these probes can be used to elucidate the roles of specific proteases in complex biological pathways. For instance, by treating cells with a specific stimulus and then using a probe to measure changes in protease activity, researchers can link a particular protease to a specific signaling cascade.

In cases where a probe labels a protein that is not a known protease, it could indicate a novel, uncharacterized enzyme with proteolytic activity or a non-enzymatic protein that interacts with the inhibitor. Subsequent biochemical and genetic studies can then be used to validate these findings and uncover new biological functions.

The integration of activity-based proteomics with other "omics" technologies, such as genomics and metabolomics, can provide a more comprehensive understanding of the roles of proteases in cellular networks. For example, identifying the substrates of a newly discovered active protease can shed light on the pathways it regulates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Fmoc-Tyr-Ala-diazomethylketone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling Fmoc-protected amino acids with diazomethylketone groups. Key reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators like HOBt (1-hydroxybenzotriazole) for amide bond formation . Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically affect purity. For example, cooling to 0°C during coupling minimizes side reactions, while purification via HPLC or silica gel chromatography ensures removal of unreacted intermediates . Yield optimization may require iterative adjustments to molar ratios and reaction times.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution techniques such as 1H-NMR and HPLC are essential for structural validation. 1H-NMR can confirm the presence of Fmoc aromatic protons (δ 7.3–7.8 ppm) and diazomethylketone signals . HPLC with UV detection (e.g., at 265 nm for Fmoc groups) assesses purity, while LC-MS provides molecular weight confirmation . For reactive diazo groups, FT-IR can monitor characteristic N=N stretches (~2100 cm⁻¹) to ensure functional group integrity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at +4°C in a desiccated environment to prevent hydrolysis of the diazomethylketone group . For long-term stability, aliquot under inert gas (argon or nitrogen) to minimize oxidation. Avoid exposure to light, as UV radiation can degrade the Fmoc group .

Advanced Research Questions

Q. How can researchers mitigate the instability of the diazomethylketone group during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The diazomethylketone group is prone to nucleophilic attack. To stabilize it:

- Use low-temperature coupling (0–4°C) and minimize basic conditions during Fmoc deprotection .

- Incorporate orthogonal protecting groups (e.g., Alloc for lysine side chains) to reduce unintended reactions .

- Monitor reaction progress via Kaiser tests to detect free amines, which could react with the diazo group .

Q. What strategies are effective for optimizing coupling efficiency when incorporating this compound into peptide chains?

- Methodological Answer : Low coupling efficiency often arises from steric hindrance or poor solubility:

- Pre-activation : Generate Fmoc-amino acid chlorides using BTC (bis(trichloromethyl)carbonate) for faster acylation .

- Double coupling : Repeat the coupling step with fresh reagents to drive reactions to completion.

- Solvent optimization : Use DMF/DCM mixtures (4:1) to improve solubility of hydrophobic intermediates .

Q. How can contradictory solubility data between this compound and similar analogs be resolved methodologically?

- Methodological Answer : Contradictions may arise from batch-to-batch variability or solvent interactions. Systematic approaches include:

- Solvent screening : Test solubility in DMSO, DMF, and THF using dynamic light scattering (DLS) to detect aggregates .

- Co-solvent systems : Add 10% v/v tert-butanol to aqueous buffers to enhance solubility without destabilizing the diazo group .

- Quantitative NMR : Use 13C-NMR to compare solubility trends across analogs under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.